molecular formula C9H9N3OS2 B14720515 S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate CAS No. 6944-91-8

S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate

Cat. No.: B14720515
CAS No.: 6944-91-8
M. Wt: 239.3 g/mol
InChI Key: HRSILOJKUFBOML-UHFFFAOYSA-N
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Description

S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate typically involves the reaction of 2-aminobenzothiazole with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes, disrupting their normal function and leading to cell death. In anticancer research, the compound inhibits key enzymes involved in cell division and proliferation, thereby preventing the growth of cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6944-91-8

Molecular Formula

C9H9N3OS2

Molecular Weight

239.3 g/mol

IUPAC Name

S-methyl N-(1,3-benzothiazol-2-ylamino)carbamothioate

InChI

InChI=1S/C9H9N3OS2/c1-14-9(13)12-11-8-10-6-4-2-3-5-7(6)15-8/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

HRSILOJKUFBOML-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)NNC1=NC2=CC=CC=C2S1

Origin of Product

United States

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